N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the 2,4-difluorophenyl group enhances the compound’s chemical stability and biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Scientific Research Applications
N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, such as carbonic anhydrase 2 . These targets play crucial roles in various biological processes, including metabolic reactions and signal transduction pathways.
Biochemical Pathways
Similar compounds have been found to affect various pathways, including the mtor/egfr/inos/map2k1/fgfr/tgfb1 pathways . These pathways are involved in a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.
Pharmacokinetics
Similar compounds have been found to have varying degrees of absorption, distribution, metabolism, and excretion, which can significantly impact their bioavailability .
Action Environment
The action, efficacy, and stability of N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interactions with target proteins. Moreover, the presence of other molecules can also influence the compound’s action, either by competing for the same targets or by modulating the activity of the targets .
Biochemical Analysis
Biochemical Properties
It is known that this compound was synthesized from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline
Cellular Effects
Preliminary studies suggest potential anticancer implications , but the exact impact on cell signaling pathways, gene expression, and cellular metabolism needs to be further explored.
Molecular Mechanism
It is suggested that this compound may interact with several potential targets including mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2H-chromene-3-carboxylic acid and 2,4-difluoroaniline.
Condensation Reaction: The carboxylic acid group of 2H-chromene-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 2,4-difluoroaniline to form the amide bond.
Purification: The crude product is purified using column chromatography to obtain the final compound in high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring, enhancing the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide
Uniqueness
N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide is unique due to its chromene core, which imparts distinct biological activities compared to other fluorinated benzamides. The presence of the 2,4-difluorophenyl group enhances its chemical stability and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2/c17-12-5-6-14(13(18)8-12)19-16(20)11-7-10-3-1-2-4-15(10)21-9-11/h1-8H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXNJEVWIDLZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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